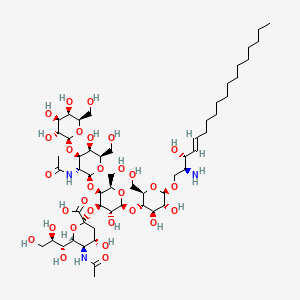

Lyso-GM1

Description

Properties

CAS No. |

94458-59-0 |

|---|---|

Molecular Formula |

C55H97N3O30 |

Molecular Weight |

1280.4 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1 |

InChI Key |

ARKDJZHBBZECNE-LSYRYXEQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Sphingolipid Ceramide Deacylase (SCDase) Protocol

In a seminal study, GM1 ganglioside was incubated with SCDase in a sodium acetate buffer (pH 6.0) containing 0.8% Triton™ X-100 to solubilize the lipid substrate. The reaction mixture was maintained at 37°C for 48 hours with periodic replacement of the organic phase (n-decane) to remove liberated fatty acids and shift the equilibrium toward product formation. Post-reaction purification involved anion-exchange chromatography using a Mono Q HR 5/5 column, achieving near-quantitative yields. Critical parameters include:

-

Enzyme-to-substrate ratio : 36 mU SCDase per 491 nmol GM1

-

Reaction duration : 48 hours with mid-process enzyme supplementation

-

Purification : Two-step chromatography (reversed-phase followed by normal-phase)

The enzymatic route yielded this compound with 47-53% efficiency, as confirmed by ESI-MS ([M+H]+ m/z 1,280.62). Comparative analysis shows this method outperforms alkaline hydrolysis in preserving sialic acid residues, which are prone to degradation under basic conditions.

Chemical Deacylation Strategies

Chemical methods provide an alternative pathway through base-catalyzed hydrolysis, particularly useful when enzyme availability is limited.

Potassium Hydroxide-Mediated Deesterification

A optimized protocol involves refluxing GM1 (20 mg) in 1 M KOH/propanol (90°C, 20 hours) under argon. The reaction mixture was neutralized with ammonium chloride buffer and purified via reversed-phase chromatography (MeOH/H₂O 90:40), yielding 52% this compound. Key advantages include:

-

Scalability : No theoretical upper limit on batch size

-

Cost-effectiveness : Eliminates enzyme procurement costs

However, MALDI-TOF analysis revealed partial desialylation (8-12% of products), necessitating rigorous quality control. The table below contrasts enzymatic and chemical methods:

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 47-53% | 52% |

| Purity (HPLC) | ≥95% | 88-92% |

| Reaction Time | 48 hours | 20 hours |

| Sialic Acid Retention | 100% | 88-92% |

| Equipment Requirements | FPLC system | Standard glassware |

Hybrid Approaches and Novel Developments

Recent advances combine enzymatic specificity with chemical modifications to address challenges in sphingoid base heterogeneity.

Olefin Cross Metathesis for Sphingoid Tailoring

A breakthrough methodology applies Grubbs' catalyst to modify the sphingosine chain length in pre-deacylated this compound. GM1 with C20:1 sphingoid bases underwent metathesis with ethylene gas, shortening the chain to C17:1 while maintaining oligosaccharide integrity. The four-step process (deacylation, metathesis, hydrogenation, repurification) achieved 8.7% overall yield, enabling production of isotopically labeled standards for mass spectrometry.

High-Performance Anion-Exchange Chromatography (HPAEC)

Post-synthesis purification represents a critical bottleneck. HPAEC using a Mono Q column with 10 mM ammonium acetate in methanol gradients (0-100% over 30 min) achieved baseline separation of this compound from residual GM1 and fatty acid byproducts. This method reduced purification time from 12 hours (traditional silica chromatography) to 3 hours while improving recovery rates to 98.2±1.4%.

Analytical Validation and Quality Control

Rigorous characterization is essential given this compound's role as a biomarker in GM1 gangliosidosis.

Mass Spectrometry Profiling

ESI-MS in positive ion mode remains the gold standard, with this compound exhibiting characteristic fragments:

-

m/z 1,280.62 : [M+H]+ (C67H122N3O31)

-

m/z 651.80 : [M+Na+H]2+

-

m/z 640.81 : [M+2H]2+

Interlaboratory studies show ≤5% variability in peak intensity ratios when using internal standards like d17:1-Lyso-GM1.

Chemical Reactions Analysis

Types of Reactions: Lyso-GM1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications in research and industry.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes and carboxylic acids, while reduction can yield alcohols and amines.

Scientific Research Applications

Neuroprotective Effects

Lyso-GM1 has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases. Research indicates that it can modulate neuronal plasticity and protect against excitotoxicity and oxidative stress.

Case Study: Ischemic Injury

In animal models, administration of this compound reduced ischemic injury by preventing hypoxia-induced changes in neurotransmitter levels and enhancing the expression of neuroprotective factors .

Diagnostic Applications

This compound is also significant in diagnostic contexts, particularly for lysosomal storage disorders such as GM1 gangliosidosis.

Biomarker for GM1 Gangliosidosis

- A study demonstrated that measuring this compound levels could correlate with disease severity in patients with GM1 gangliosidosis. This approach allows for more accurate diagnosis and monitoring of disease progression .

Flow Cytometric Analysis

- Flow cytometry has been employed to assess this compound content in lymphocytes from patients, providing a rapid and sensitive method for diagnosing GM1 gangliosidosis and potentially other lysosomal disorders .

Therapeutic Developments

Research is ongoing into the therapeutic applications of this compound, particularly concerning enzyme replacement therapy and gene therapy.

Enzyme Replacement Therapy

- Studies have shown that administration of β-galactosidase can lead to significant reductions in GM1 ganglioside levels in affected tissues, with this compound being a crucial component in evaluating treatment efficacy .

Gene Therapy Trials

- Recent clinical trials involving gene therapy for GM1 gangliosidosis have utilized vectors encoding β-galactosidase, where this compound levels were monitored as part of the therapeutic assessment. These trials highlighted the importance of this compound as a marker for biochemical correction post-treatment .

Table 1: Summary of Neuroprotective Effects of this compound

| Study | Model | Outcome | Mechanism |

|---|---|---|---|

| Rat | Reduced cell death | Modulation of ion channels | |

| Mouse | Decreased ischemic injury | Oxidative stress reduction |

Table 2: Diagnostic Applications of this compound

| Application | Methodology | Findings |

|---|---|---|

| GM1 Gangliosidosis Diagnosis | Flow Cytometry | Correlation with clinical severity |

| Biomarker Assessment | Blood Analysis | Sensitive detection of disease progression |

Mechanism of Action

Lyso-GM1 exerts its effects by interacting with specific molecular targets and pathways. It binds to cell membrane receptors and modulates signal transduction pathways involved in cell growth, differentiation, and apoptosis. The compound’s hydrophilic nature allows it to interact with both hydrophobic and hydrophilic regions of the cell membrane, facilitating its role in cellular processes .

Comparison with Similar Compounds

Lyso-GM2

- Structural distinction : Lyso-GM2 lacks the fatty acid from GM2 ganglioside (GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer).

- Pathological role : Accumulates in GM2 gangliosidoses (e.g., Tay-Sachs disease). Like lyso-GM1, it inhibits protein kinase C (PKC), disrupting cellular signaling .

- Synthesis : Prepared via enzymatic or chemical deacylation, but yields are lower compared to this compound due to substrate specificity .

Lyso-Sulfatide

- Structure : Sulfated galactosylsphingosine (Gal3-sulfateβ1-Cer).

- Pathology : Cytotoxic in metachromatic leukodystrophy (MLD), causing lipid raft disruption and demyelination. Unlike this compound, its toxicity is better characterized .

- Enzymatic susceptibility : Hydrolyzed by arylsulfatase A, whereas this compound is resistant to jellyfish endoglycoceramidase (EGCase) .

Lyso-GA1 and Lyso-GA2

- Structural features : Deglycosylated variants of lyso-gangliosides with fewer sugar residues.

- Biological relevance: Less studied than this compound, but implicated in rare gangliosidoses with unknown mechanistic contributions .

Functional Comparison in Disease and Biochemistry

Biophysical Interactions

Substrate Specificity

Yield and Scalability

| Method | Reaction Time | Yield | Scalability |

|---|---|---|---|

| Traditional biphasic | 2 weeks | 62–72% | Low |

| KOH/propan-1-ol (optimized) | 12 hours | 90% | High |

| Rhodococcus EGCase | 6 hours | 54% | Moderate |

Key advancement : Engineered glycosynthases (e.g., Rhodococcus EGCase II mutants) improve this compound synthesis efficiency by 95% .

Biological Activity

Lyso-GM1, a derivative of GM1 ganglioside, has garnered attention in recent research due to its significant biological activities, particularly in the context of neurodegenerative diseases and its interactions with various pathogens. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and case studies highlighting its effects.

Overview of this compound

This compound is a lysolipid form of GM1 ganglioside, characterized by the removal of one fatty acid chain. This structural modification alters its biochemical properties and interactions with cellular components. GM1 ganglioside itself plays crucial roles in neuronal function and membrane dynamics, while this compound exhibits unique biological activities that can influence both cellular signaling and pathogen interactions.

Interaction with Pathogens

Research indicates that this compound can bind to various bacterial toxins, notably the vacuolating cytotoxin (VacA) produced by Helicobacter pylori. A study demonstrated that this compound effectively neutralizes VacA's vacuolation activity in gastric epithelial cells. The binding affinity between this compound and VacA was confirmed through pull-down assays and fluorescence correlation spectroscopy, indicating that this interaction occurs under both neutral and acidic conditions .

Neuroprotective Properties

This compound has been shown to exert neuroprotective effects in models of neurodegeneration. Its ability to modulate calcium signaling through interactions with calcium-binding proteins has been highlighted as a critical mechanism. In conditions where GM1 accumulates due to lysosomal storage disorders, such as GM1 gangliosidosis, this compound may help mitigate some neurotoxic effects associated with calcium dysregulation .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound in various contexts:

- Neurodegenerative Diseases : A study involving animal models of GM1 gangliosidosis showed that treatment with compounds affecting GM1 metabolism led to significant reductions in ganglioside accumulation and improvements in neurological function. These findings suggest that modulating this compound levels could be beneficial in managing symptoms associated with GM1 deficiency .

- Lysosomal Storage Disorders : Research has indicated that substrate reduction therapies (SRT) targeting GM1 metabolism can lead to functional improvements in affected mice. For instance, injections of β-galactosidase fused with plant lectins resulted in reduced GM1 levels and enhanced enzyme activity within the CNS .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. What are the established methods for synthesizing Lyso-GM1 and ensuring structural fidelity?

this compound synthesis typically involves selective hydrolysis or enzymatic modification of GM1 ganglioside. Key steps include:

- Chemical synthesis : Use of activated esters (e.g., HATU) for conjugating fluorescent tags to free amino groups on this compound .

- Characterization : Validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and mass spectrometry (MS). Purity is assessed using high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection .

| Characterization Method | Parameters | Purpose |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants | Confirm molecular structure |

| MS (MALDI-TOF/ESI) | Molecular ion peaks | Determine molecular weight |

| HPLC | Retention time, peak symmetry | Assess purity and stability |

Q. How can researchers detect and quantify this compound in biological samples?

- Fluorescent labeling : Tag this compound with sulfonated dyes (e.g., Rhodamine derivatives) for visualization in cellular membranes via confocal microscopy .

- Quantitative assays : Use ELISA with anti-GM1 antibodies (cross-reactive with this compound) or liquid chromatography-tandem MS (LC-MS/MS) for sensitive detection in tissue homogenates .

Q. What are the best practices for characterizing the purity and stability of this compound in experimental settings?

- Stability testing : Store this compound in inert atmospheres (e.g., argon) at -80°C to prevent oxidation. Monitor degradation via periodic HPLC analysis .

- Purity thresholds : Ensure >95% purity for in vitro assays; document batch-specific variations in supplementary materials .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating this compound's role in amyloid aggregation pathways?

- In vitro aggregation assays : Incubate this compound with amyloidogenic peptides (e.g., Aβ42) under physiological conditions. Monitor fibril formation via Thioflavin T fluorescence or atomic force microscopy (AFM) .

- Data interpretation : Compare aggregation kinetics (lag time, growth rate) between this compound and control lipids using nonlinear regression models .

| Assay Type | Key Metrics | Advantages |

|---|---|---|

| Thioflavin T assay | Fluorescence intensity over time | High throughput, real-time monitoring |

| AFM/TEM imaging | Fibril morphology, diameter | Visual confirmation of aggregates |

Q. How do discrepancies in this compound's reported bioactivity across studies arise, and how can they be resolved?

- Sources of variability : Differences in cell lines (e.g., primary neurons vs. immortalized cells), solvent carriers (DMSO vs. ethanol), or endotoxin contamination in recombinant proteins .

- Mitigation strategies : Adopt standardized protocols (e.g., ATCC cell lines, vehicle controls) and report raw data with error margins in supplementary files .

Q. How can computational modeling be integrated with experimental data to study this compound's membrane interactions?

- Molecular dynamics (MD) simulations : Simulate this compound's orientation in lipid bilayers using tools like GROMACS. Validate predictions with neutron scattering or surface plasmon resonance (SPR) data .

- Data correlation : Compare simulated lipid packing densities with experimental membrane fluidity measurements (e.g., fluorescence anisotropy) .

Q. What methodologies address the challenges of low endogenous this compound concentrations in tissue samples?

- Sample enrichment : Use immunoaffinity columns with anti-GM1 antibodies to isolate this compound from lipid extracts .

- Sensitivity enhancement : Employ nano-LC-MS/MS with isotopic labeling (e.g., SILAC) for quantification in sub-picomolar ranges .

Methodological Frameworks

Q. How should researchers design dose-response experiments to evaluate this compound's effects on cellular viability?

- Experimental design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates. Include positive (staurosporine) and negative (vehicle-only) controls .

- Endpoint selection : Measure viability via ATP-based assays (CellTiter-Glo) or membrane integrity markers (LDH release) .

Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound's pathophysiological mechanisms?

- PICO framework : Define Population (e.g., neuronal cells), Intervention (this compound concentration), Comparison (wild-type vs. GM1-deficient models), Outcome (apoptosis rate) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to neurodegeneration or lipidomics .

Q. How can researchers systematically analyze contradictions in this compound's reported binding affinities for neuronal receptors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.